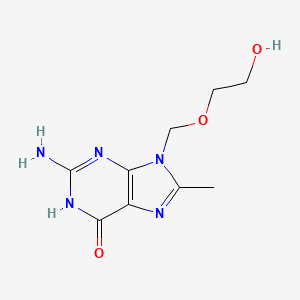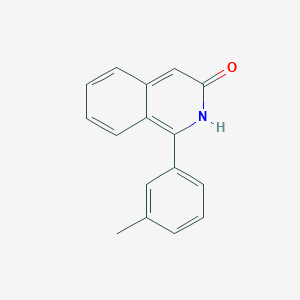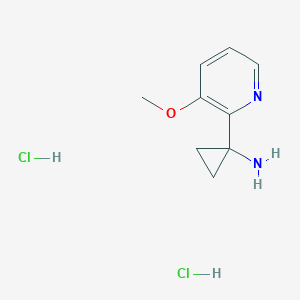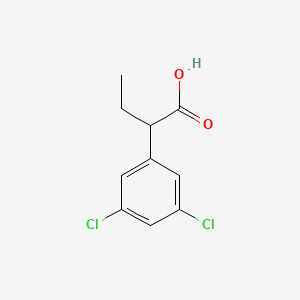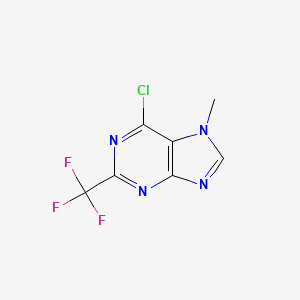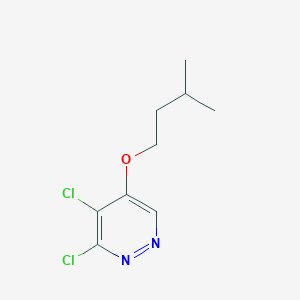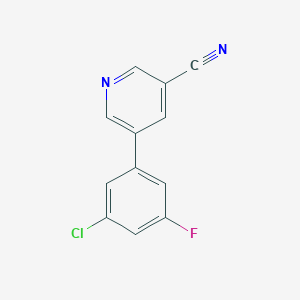
(3R,4S)-Methyl 4-(3-chlorophenyl)pyrrolidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4S)-4-(3-chlorophényl)pyrrolidine-3-carboxylate de méthyle est un composé chiral présentant un intérêt significatif dans divers domaines de la chimie et de la pharmacologie. Ce composé présente un cycle pyrrolidine substitué par un groupe 3-chlorophényle et un groupe ester méthylique, ce qui en fait une molécule polyvalente pour la chimie synthétique et médicinale.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du (3R,4S)-4-(3-chlorophényl)pyrrolidine-3-carboxylate de méthyle implique généralement les étapes suivantes :
Matières de départ : La synthèse commence par des matières de départ disponibles dans le commerce telles que le 3-chlorobenzaldéhyde et la pyrrolidine.
Formation de l’intermédiaire : L’étape initiale implique la formation d’un intermédiaire imine par réaction du 3-chlorobenzaldéhyde avec la pyrrolidine en milieu acide.
Cyclisation : L’intermédiaire imine subit une cyclisation pour former le cycle pyrrolidine.
Estérification : La dernière étape implique l’estérification du groupe acide carboxylique avec du méthanol en présence d’un catalyseur tel que l’acide sulfurique.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des conditions de réaction optimisées pour assurer un rendement et une pureté élevés. Cela comprend l’utilisation de réacteurs à écoulement continu, de synthèses automatisées et de techniques de purification telles que la cristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
(3R,4S)-4-(3-chlorophényl)pyrrolidine-3-carboxylate de méthyle subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les acides carboxyliques ou les cétones correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe ester en alcool.
Substitution : Le groupe chlorophényle peut subir des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont utilisés.
Substitution : Des nucléophiles comme le méthylate de sodium (NaOMe) ou le tert-butylate de potassium (KOtBu) sont utilisés.
Principaux produits
Oxydation : Acides carboxyliques ou cétones.
Réduction : Alcools.
Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.
Applications de la recherche scientifique
(3R,4S)-4-(3-chlorophényl)pyrrolidine-3-carboxylate de méthyle présente diverses applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Investigations sur ses activités biologiques potentielles, notamment l’inhibition enzymatique et la liaison aux récepteurs.
Médecine : Exploration de son potentiel thérapeutique dans le traitement de diverses maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Applications De Recherche Scientifique
(3R,4S)-Methyl 4-(3-chlorophenyl)pyrrolidine-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Le mécanisme d’action du (3R,4S)-4-(3-chlorophényl)pyrrolidine-3-carboxylate de méthyle implique son interaction avec des cibles moléculaires spécifiques. Il peut agir comme un inhibiteur ou un modulateur d’enzymes ou de récepteurs, affectant diverses voies biochimiques. Les cibles moléculaires et les voies exactes dépendent de l’application et du contexte d’utilisation spécifiques.
Comparaison Avec Des Composés Similaires
Composés similaires
(3R,4S)-4-(3-bromophényl)pyrrolidine-3-carboxylate de méthyle : Structure similaire avec un atome de brome au lieu du chlore.
(3R,4S)-4-(3-fluorophényl)pyrrolidine-3-carboxylate de méthyle : Structure similaire avec un atome de fluor au lieu du chlore.
(3R,4S)-4-(3-méthylphényl)pyrrolidine-3-carboxylate de méthyle : Structure similaire avec un groupe méthyle au lieu du chlore.
Unicité
La présence du groupe 3-chlorophényle dans le (3R,4S)-4-(3-chlorophényl)pyrrolidine-3-carboxylate de méthyle confère des propriétés chimiques et biologiques uniques, ce qui le distingue de ses analogues. Cette unicité peut influencer sa réactivité, son affinité de liaison et son efficacité globale dans diverses applications.
Propriétés
Formule moléculaire |
C12H14ClNO2 |
|---|---|
Poids moléculaire |
239.70 g/mol |
Nom IUPAC |
methyl (3R,4S)-4-(3-chlorophenyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C12H14ClNO2/c1-16-12(15)11-7-14-6-10(11)8-3-2-4-9(13)5-8/h2-5,10-11,14H,6-7H2,1H3/t10-,11+/m1/s1 |
Clé InChI |
ZACOZGRAXFFGLR-MNOVXSKESA-N |
SMILES isomérique |
COC(=O)[C@H]1CNC[C@@H]1C2=CC(=CC=C2)Cl |
SMILES canonique |
COC(=O)C1CNCC1C2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


